2-Methyl-4-phenylquinolin-8-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-phenylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11-10-14(12-6-3-2-4-7-12)13-8-5-9-15(18)16(13)17-11/h2-10,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZMDIIFEXMVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598982 | |
| Record name | 2-Methyl-4-phenylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179626-99-4 | |
| Record name | 2-Methyl-4-phenylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 2 Methyl 4 Phenylquinolin 8 Ol
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the quinoline (B57606) nucleus in substitution reactions is highly dependent on the position and the nature of the attacking species.
Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophiles compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. Electrophilic substitution reactions, therefore, preferentially occur on the carbocyclic ring rather than the electron-deficient pyridine (B92270) ring. numberanalytics.com For 2-Methyl-4-phenylquinolin-8-ol, the directing effects of the substituents are crucial. The hydroxyl group at the 8-position is a powerful activating, ortho-, para-directing group. Given that the para-position (C5) and one ortho-position (C7) are available, these sites are the most likely targets for electrophiles. The methyl group at C2 is weakly activating, and the phenyl group at C4 also influences the electron distribution.
Typical electrophilic substitution reactions for the parent 8-hydroxyquinoline (B1678124) (8-HQ) include halogenation and diazonium coupling. nih.govrroij.com For instance, bromination of 8-HQ with N-bromosuccinimide (NBS) can lead to substitution at the 7-position. nih.gov It is expected that this compound would react similarly, with electrophiles attacking the 5- and 7-positions.
Nucleophilic Aromatic Substitution: Nucleophilic substitution is generally difficult on the quinoline ring unless an activating group (like a nitro group) or a good leaving group (like a halogen) is present at the 2- or 4-positions. mdpi.compdx.edu In the case of this compound, there are no such leaving groups, making direct nucleophilic substitution on the ring challenging under standard conditions.
However, derivatives can be made to undergo these reactions. For example, studies on 4-chloro-8-methylquinolin-2(1H)-one demonstrate that the chlorine atom at the 4-position is readily displaced by various nucleophiles, including thiols, hydrazine, and amines. mdpi.com This highlights the reactivity of the 4-position towards nucleophilic attack when a suitable leaving group is present.
| Reaction Type | Predicted Reactive Sites | Influencing Factors | Supporting Evidence/Analogy |
|---|---|---|---|
| Electrophilic Substitution (e.g., Halogenation, Nitration) | Positions 5 and 7 | Strong activating and directing effect of the -OH group at C8. numberanalytics.comnih.gov | Bromination of 8-hydroxyquinoline occurs at available positions on the phenolic ring. nih.gov |
| Nucleophilic Substitution | Generally unreactive | Lack of a good leaving group on the electron-poor pyridine ring. | Requires a leaving group (e.g., Cl) at position 2 or 4 for the reaction to proceed, as seen in 4-chloroquinoline (B167314) derivatives. mdpi.com |
Redox Chemistry of the Quinoline System and its Derivatives
The quinoline system can participate in both oxidation and reduction reactions. The presence of the hydroxyl group and the extended π-system in this compound provides multiple sites for redox activity.
Reduction: The pyridine part of the quinoline ring can be reduced to form tetrahydroquinoline derivatives. nih.gov For example, the reduction of 6-Chloro-2-phenylquinolin-4-ol can produce dihydroquinoline derivatives. It is plausible that catalytic hydrogenation of this compound would selectively reduce the pyridine ring, yielding 2-methyl-4-phenyl-1,2,3,4-tetrahydroquinolin-8-ol. The specific conditions of the reduction (catalyst, pressure, temperature) would determine the extent of hydrogenation.
Oxidation: The phenolic hydroxyl group at the 8-position is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this could lead to the formation of quinone-type structures. Furthermore, the synthesis of related compounds like 2-methyl-4-phenylquinolin-3-ol has been achieved through the oxidation of a 3,4-dihydroquinolinium salt precursor, demonstrating the accessibility of higher oxidation states for the quinoline system. rsc.org The redox potential of the molecule is also a key aspect of its application in materials science, where 8-hydroxyquinoline derivatives are used as electron carriers in organic light-emitting diodes (OLEDs) due to their ability to be reversibly oxidized and reduced. nih.gov
| Reaction | Reagents/Conditions | Potential Product(s) | Reference Reaction |
|---|---|---|---|
| Reduction of Pyridine Ring | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-Methyl-4-phenyl-1,2,3,4-tetrahydroquinolin-8-ol | Manganese-catalyzed synthesis of 1,2,3,4-tetrahydroquinolines. nih.gov |
| Oxidation of Hydroxyl Group | Oxidizing agents (e.g., KMnO₄, CrO₃) | Quinone derivatives | Oxidation of 6-Chloro-2-phenylquinolin-4-ol. |
Photochemical and Thermal Reaction Pathways
The extended aromatic system of this compound makes it susceptible to photochemical reactions upon absorption of UV or visible light.
Photochemical Reactions: Studies on various quinoline derivatives reveal several potential photochemical pathways. Visible light-mediated C-H hydroxyalkylation of quinolines can occur via a radical path, suggesting that under specific conditions, functionalization of the quinoline core is possible without requiring pre-functionalized starting materials. nih.gov The photochemistry of ethyl quinolinecarboxylates, for instance, is proposed to occur through hydrogen abstraction from the solvent by the ring nitrogen in the excited singlet state (S₁). oup.com
Furthermore, substituents significantly alter photochemical properties. In a study on 7-hydroxyquinoline (B1418103) derivatives used as photoremovable protecting groups, swapping substituents like bromine for cyano or nitro groups dramatically changed the quantum efficiency and sensitivity to one- and two-photon excitation. nih.govacs.org The 8-hydroxy group in this compound is known to cause weak fluorescence due to excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the ring nitrogen. rroij.comresearchgate.net This process competes with other photochemical and photophysical decay pathways. Photodimerization, forming cyclobutane (B1203170) derivatives, is another known reaction for styryl-substituted quinolines and could be a possibility for this compound under appropriate conditions. rsc.org
Thermal Reactions: Thermal reactions often involve high-energy processes like cyclization or rearrangement. The synthesis of many heterocyclic systems, including tricyclic quinoline derivatives, can be achieved through thermal intramolecular cyclization of suitable precursors. For example, heating malonic benzylidene derivatives in DMF can induce cyclization to form a quinoline ring system.
Intramolecular Cyclization and Rearrangement Processes
The structure of this compound and its derivatives can be modified through intramolecular reactions.
Intramolecular Cyclization: Intramolecular cyclization is a powerful method for constructing complex, multi-cyclic systems based on the quinoline scaffold. nih.gov These reactions often involve the formation of a new ring by connecting a side chain to a position on the quinoline nucleus. For example, rhodium-catalyzed intramolecular C-H bond functionalization can be used to cyclize pyridines and quinolines with tethered alkenes, producing fused bicyclic and tricyclic structures. nih.gov Similarly, palladium-catalyzed intramolecular cyclization of o-alkenyl aryl isocyanides is an efficient route to substituted quinolines. rsc.org While this compound itself may not have a suitable tether for cyclization, its synthesis or the synthesis of its derivatives often relies on such cyclization strategies. oup.comacs.org
Rearrangement Processes: 8-Hydroxyquinoline derivatives can undergo characteristic rearrangement reactions. A notable example is the Fries rearrangement, where the acetate (B1210297) ester of 8-hydroxyquinoline rearranges upon treatment with aluminum chloride to give an acetyl derivative on the carbocyclic ring. rroij.com Another relevant process is the Bamberger rearrangement, which converts N-phenylhydroxylamines into 4-aminophenols in the presence of strong acid, a fundamental reaction type in the chemistry of aniline (B41778) derivatives that are often precursors to quinolines. wiley-vch.de Acid-promoted rearrangement of arylmethyl azides has also been developed as a method for the regioselective synthesis of substituted quinolines. acs.org
Influence of Peripheral Substituents on Reaction Selectivity and Rate
The methyl, phenyl, and hydroxyl substituents on the quinoline core profoundly influence the molecule's reactivity, selectivity, and physical properties. numberanalytics.com
Hydroxyl Group (-OH) at C-8: As a strong electron-donating group, the hydroxyl group activates the carbocyclic ring (positions 5 and 7) towards electrophilic attack. numberanalytics.comnih.gov It also lowers the pKa of the molecule and is crucial for its chelating properties. acs.org Its presence enables excited-state proton transfer, influencing the molecule's photochemical behavior. researchgate.net
Methyl Group (-CH₃) at C-2: This electron-donating alkyl group slightly activates the quinoline ring. Its presence can influence the steric environment around the nitrogen atom and the C-3 position, which can affect reaction rates and the stability of intermediates. Studies on hydrodenitrogenation (HDN) of quinolines show that a methyl group at the 2-position can hinder the interaction of the nitrogen atom with a catalyst surface. mdpi.com
Phenyl Group (-C₆H₅) at C-4: The phenyl group acts primarily through resonance and inductive effects. It adds steric bulk at the 4-position, which can direct incoming reagents to other sites. Its electronic effect is complex; it can withdraw electron density via induction but donate or withdraw via resonance depending on the reaction type. In the synthesis of 2-methyl-4-phenylquinoline (B8046655), the presence of the phenyl group is a defining feature established during the cyclization step (e.g., Doebner-von Miller or Friedländer synthesis). researchgate.netrsc.org
Coordination Chemistry and Metal Complexation of 2 Methyl 4 Phenylquinolin 8 Ol
Ligand Design Principles for 8-Hydroxyquinoline (B1678124) Derivatives
8-Hydroxyquinoline (8-HQ) and its derivatives are highly versatile ligands in coordination chemistry, primarily due to their ability to act as bidentate chelating agents, binding to metal ions through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated hydroxyl group. nih.gov The design of ligands based on the 8-HQ scaffold is guided by several key principles aimed at tuning the physicochemical and photophysical properties of the resulting metal complexes.
The introduction of substituents onto the quinoline (B57606) ring system is a fundamental strategy for modifying ligand properties. The nature and position of these substituents can profoundly influence the steric and electronic characteristics of the ligand. For instance, bulky groups near the coordination site can enforce specific geometries on the metal center or limit the number of ligands that can coordinate. Electron-donating or electron-withdrawing groups can alter the pKa values of the ligand, affecting the stability of the metal complexes and their behavior in solution. nih.gov
In the case of 2-Methyl-4-phenylquinolin-8-ol, the methyl group at the 2-position and the phenyl group at the 4-position introduce specific modifications. The methyl group can provide steric hindrance that influences the coordination geometry, while the phenyl group increases the ligand's conjugation and lipophilicity. These modifications are crucial for applications such as enhancing luminescence in organic light-emitting diodes (OLEDs) or improving solubility in specific media. nih.govijcce.ac.ir The chelating ability of 8-HQ derivatives is often exploited to enhance fluorescence, as complexation with metal ions increases the rigidity of the molecule and inhibits non-radiative decay pathways like excited-state intermolecular proton transfer. scispace.com
Table 1: Effects of Substituents on 8-Hydroxyquinoline Ligand Properties
| Substituent Position | Type of Substituent | Effect on Ligand/Complex Properties |
| 2-position | Alkyl (e.g., Methyl) | Increases steric hindrance, potentially influencing coordination geometry and preventing the formation of certain isomers. ijcce.ac.ir |
| 4-position | Aryl (e.g., Phenyl) | Extends π-conjugation, which can red-shift absorption and emission spectra; increases lipophilicity. researchgate.net |
| 5-position | Electron-withdrawing (e.g., -SO3H, -Cl) | Increases acidity (lowers pKa), can enhance the stability of certain metal complexes. acs.org |
| General | Various | Modulates solubility, lipophilicity (LogD), and the energy of frontier molecular orbitals, which in turn affects the photophysical and biological properties of the metal complexes. nih.govnih.gov |
Synthesis and Structural Elucidation of Metal-Quinolinolate Complexes
The synthesis of metal complexes with this compound and related ligands is typically achieved through the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The resulting metal-quinolinolate complexes have been extensively studied, with their structures often elucidated using techniques like single-crystal X-ray diffraction, NMR, and IR spectroscopy.
Lanthanide(III) Complexes and their Sensitized Luminescence
Lanthanide(III) ions are known for their characteristic, sharp-line luminescence, but their direct excitation is inefficient due to parity-forbidden f-f transitions. nih.gov 8-Hydroxyquinoline derivatives, including this compound, serve as excellent "antenna" ligands to sensitize lanthanide luminescence. In this process, the organic ligand absorbs light energy efficiently (a π-π* transition) and transfers this energy to the central lanthanide ion, which then emits light from its f-electron levels. nih.gov
The efficiency of this energy transfer is highly dependent on the energy levels of the ligand's triplet state. For effective sensitization, the triplet state energy of the ligand must be appropriately matched with the accepting energy level of the lanthanide ion (e.g., ⁵D₀ for Eu³⁺ or ⁵D₄ for Tb³⁺). The structure of the ligand, including substituents like the methyl and phenyl groups, helps to tune these energy levels and can also shield the lanthanide ion from solvent molecules that would otherwise quench the luminescence. nih.gov For example, in europium complexes, this sensitized emission often results in a strong, characteristic red light corresponding to the ⁵D₀ → ⁷F₂ transition. nih.gov
Transition Metal Complexes (e.g., Zinc(II), Copper(II), Nickel(II), Cobalt(II), Manganese(II), Chromium(III), Cadmium(II))
This compound and its parent compound form stable complexes with a wide range of d-block transition metals. The synthesis generally involves reacting the ligand with a metal salt (e.g., acetate (B1210297), chloride, or iodide) in a 1:2 or 1:3 metal-to-ligand molar ratio in a solvent like methanol (B129727) or ethanol (B145695). ijcce.ac.iracs.org
Zinc(II) Complexes : Zinc(II) complexes of 8-hydroxyquinoline derivatives are of significant interest for their applications in OLEDs due to their strong photoluminescence. ijcce.ac.irijcce.ac.ir The synthesis of a complex with 2-methyl-8-quinolinol and zinc iodide yielded yellow crystals of the formula (Me-HQ-H) [ZnI₂(Me-HQ)]. ijcce.ac.ir The formation of the complex is confirmed by a red shift in the UV-Vis absorption spectrum compared to the free ligand, indicating complexation. ijcce.ac.ir
Copper(II) and Nickel(II) Complexes : These complexes are often paramagnetic. Cu(II) complexes with ONNO-donor Schiff base ligands derived from quinoline have been synthesized and characterized, often exhibiting distorted octahedral or tetrahedral geometries. researchgate.net
Cobalt(II) and Manganese(II) Complexes : Complexes of these metals have been synthesized and studied for their potential biological and catalytic activities. acs.orgacs.org For instance, a Mn(II) complex with an aroyl-hydrazone Schiff base ligand was synthesized from a manganese(II) acetate precursor. acs.org
Chromium(III) Complexes : Cr(III) can form stable, typically octahedral complexes with 8-hydroxyquinoline derivatives. These complexes are often synthesized under reflux conditions and can exhibit interesting stereochemistry. mdpi.combohrium.com
Cadmium(II) Complexes : Like zinc(II), cadmium(II) is a d¹⁰ metal ion that forms diamagnetic complexes. These have been synthesized and are often studied for their coordination behavior and potential applications in materials science. researchgate.net
Table 2: Selected Transition Metal Complexes with 8-Hydroxyquinoline Derivatives
| Metal Ion | Example Complex Formula | Synthetic Precursors | Key Spectroscopic Data | Reference |
| Zinc(II) | (Me-HQ-H)[ZnI₂(Me-HQ)] | ZnI₂, 2-methyl-8-hydroxyquinoline | Red shift in UV-Vis absorption (321 nm, 368 nm) vs. free ligand (275 nm, 305 nm). ijcce.ac.ir | ijcce.ac.ir |
| Zinc(II) | [Zn(H₂tmidc)₂(H₂O)₂]·2H₂O | ZnSO₄·7H₂O, H₃tmidc | Characterized by single-crystal X-ray diffraction. | mdpi.com |
| Copper(II) | Cu₂(L1)₄ | Cu(II) salt, 8-hydroxyquinoline Schiff base (L1) | Dimer with Cu-Cu distance of 3.146 Å. | acs.org |
| Manganese(II) | [Mn(L1)₂(H₂O)₂] | Mn(CH₃COO)₂·4H₂O, Aroyl-hydrazone ligand (L1) | Characterized by single-crystal X-ray diffraction. | acs.org |
| Cobalt(II) | [Co(L)(H₂O)₃]Cl | CoCl₂·6H₂O, Quinoline derivative ligand (L) | Molar conductance indicates non-electrolytic nature. acs.org | acs.org |
| Chromium(III) | [Cr(L)(HQ)(H₂O)₂] | CrCl₃·6H₂O, Schiff base (HL), 8-hydroxyquinoline (HQ) | Distorted octahedral geometry confirmed by magnetic and spectral data. | bohrium.com |
Determination of Coordination Number and Geometry
The coordination number and geometry of metal complexes containing this compound are determined by the size and electronic configuration of the central metal ion, the stoichiometry of the reaction, and the steric bulk of the ligand. uwimona.edu.jm Single-crystal X-ray diffraction is the most definitive method for structural elucidation.
Coordination Number 4 : This is common for many M(II) ions, especially with a 1:2 metal-to-ligand ratio. The resulting geometries can be either tetrahedral or square planar. uwimona.edu.jmlibretexts.org For d¹⁰ ions like Zn(II) and Cd(II), a tetrahedral geometry is often preferred. For example, in the structure of (Me-HQ-H)[ZnI₂(Me-HQ)], the zinc atom is coordinated to one bidentate 2-methyl-8-quinolinol ligand and two iodide ions, resulting in a distorted tetrahedral geometry. ijcce.ac.ir
Coordination Number 5 : Less common, but can occur, leading to trigonal bipyramidal or square pyramidal geometries. libretexts.org Vanadyl (VO²⁺) complexes, for example, often exhibit square pyramidal geometry. uwimona.edu.jm
Coordination Number 6 : This is the most common coordination number, especially for M(III) ions like Cr(III) and for many M(II) ions when auxiliary ligands (like water or pyridine) are also coordinated. libretexts.org The geometry is typically octahedral, although distortions are common due to factors like the Jahn-Teller effect in certain Cu(II) complexes. researchgate.netmdpi.com In the complex [Mn(L1)₂(H₂O)₂], the Mn(II) ion is six-coordinate with a distorted octahedral geometry, binding to two bidentate ligands and two water molecules. acs.org
Coordination Number 8 : This is rare for first-row transition metals but more common for larger ions like lanthanides. libretexts.org Lanthanide complexes with four bidentate ligands often adopt an 8-coordinate geometry, such as a square antiprismatic or dodecahedral arrangement. nih.gov
Table 3: Coordination Geometry of Representative Metal-Quinolinolate Complexes
| Complex | Metal Ion | Coordination Number | Geometry | Method of Determination | Reference |
| (Me-HQ-H)[ZnI₂(Me-HQ)] | Zn(II) | 4 | Distorted Tetrahedral | Single-crystal X-ray diffraction | ijcce.ac.ir |
| [Zn(H₂tmidc)₂(H₂O)₂] | Zn(II) | 6 | Distorted Octahedral | Single-crystal X-ray diffraction | mdpi.com |
| [Mn(L1)₂(H₂O)₂] | Mn(II) | 6 | Distorted Octahedral | Single-crystal X-ray diffraction | acs.org |
| [Ni(L³) ] | Ni(II) | 4 | Square Planar | Single-crystal X-ray diffraction | researchgate.net |
| [Ho(btfa)₃(4,4'-Me₂bpy)] | Ho(III) | 8 | Distorted square antiprism | Single-crystal X-ray diffraction | nih.gov |
Supramolecular Assembly and Metal-Organic Frameworks
Beyond the coordination of a single metal ion, complexes of this compound can participate in the formation of larger, highly organized structures through supramolecular assembly. nih.gov These assemblies are governed by non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. nih.govbham.ac.uk The planar aromatic rings of the quinoline ligand are particularly suited for π–π stacking interactions, which can lead to the formation of one-dimensional chains or two-dimensional sheets in the crystal lattice. ijcce.ac.ir
A prominent class of materials derived from such principles is Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters (nodes) connected by organic ligands (linkers). wikipedia.org While 8-hydroxyquinoline derivatives are more commonly studied as discrete complexes, their structural motifs are relevant to the design of MOF linkers. The bidentate chelating unit can be incorporated into a larger organic molecule that acts as a strut to build up a 1D, 2D, or 3D framework.
The functionalization of the quinoline ring, as in this compound, provides a way to control the structure and properties of such frameworks. The phenyl group could be further functionalized with additional coordinating groups (like carboxylic acids) to act as a linker, connecting multiple metal centers to form a porous network. wikipedia.org The assembly process can be highly specific, sometimes triggered by the presence of a particular molecule or surface, leading to oriented crystal growth. nih.gov The combination of reticular chemistry (forming strong metal-ligand bonds) and supramolecular chemistry (utilizing weaker, non-covalent interactions) allows for the creation of complex, functional materials. bham.ac.uk
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For 2-Methyl-4-phenylquinolin-8-ol, ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton. The aromatic protons on the quinoline (B57606) and phenyl rings would appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns (singlets, doublets, triplets, etc.) and coupling constants (J-values) revealing their positions and relationships to adjacent protons. The methyl group protons at the C2 position would produce a characteristic singlet in the upfield region (around δ 2.5-2.7 ppm). The hydroxyl proton (-OH) at the C8 position would appear as a broad or sharp singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.
Table 1: Representative ¹H and ¹³C NMR Data for a 2-Methyl-4-phenylquinoline (B8046655) Analog (6-chloro-2-methyl-4-phenylquinolin-3-ol in DMSO-d₆)
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |
| 9.19 (s, 1H) | -OH | 153.83 | C-O |
| 7.90 (d, J=8.9 Hz, 1H) | Quinoline-H | 146.86 | C-N |
| 7.56-7.59 (m, 2H) | Phenyl-H | 140.89 | Quaternary C |
| 7.48-7.53 (m, 2H) | Phenyl-H | 133.59 | Quaternary C |
| 7.35-7.37 (m, 2H) | Phenyl-H | 130.92 | Quinoline-CH |
| 7.15 (d, J=2.2 Hz, 1H) | Quinoline-H | 130.78 | 2 x Phenyl-CH |
| 2.63 (s, 3H) | -CH₃ | 129.22 | 2 x Phenyl-CH |
| 129.11 | Quaternary C | ||
| 128.70 | Phenyl-CH | ||
| 128.24 | Quaternary C | ||
| 126.66 | Quinoline-CH | ||
| 123.09 | Quinoline-CH | ||
| 21.73 | -CH₃ |
Note: Data is for a related structure and serves for illustrative purposes.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the stretching, bending, and other vibrations of chemical bonds. The resulting spectrum serves as a unique "molecular fingerprint."
For this compound, IR spectroscopy would confirm the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. Sharp peaks in the 3000-3100 cm⁻¹ range would correspond to aromatic C-H stretching, while absorptions just below 3000 cm⁻¹ would indicate aliphatic C-H stretching from the methyl group. The 1500-1650 cm⁻¹ region would feature multiple sharp bands due to C=C and C=N stretching vibrations within the quinoline and phenyl rings.
Raman spectroscopy provides similar but often complementary information. Aromatic ring vibrations typically give rise to strong, sharp signals in Raman spectra, making it particularly useful for analyzing the core structure of this compound. While a specific spectrum for the target compound is not available, data from related quinolinols provides insight into the expected vibrational frequencies.
Table 2: Expected IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200-3600 (broad) | O-H Stretch | Hydroxyl (-OH) |
| 3000-3100 (sharp) | C-H Stretch | Aromatic (Quinoline, Phenyl) |
| 2850-2970 (sharp) | C-H Stretch | Aliphatic (-CH₃) |
| 1500-1650 | C=C and C=N Stretch | Aromatic Rings |
| 1260-1390 | C-O Stretch | Phenolic C-O |
Mass Spectrometry (MS and ESI-MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. Techniques like Electrospray Ionization (ESI-MS) are soft ionization methods ideal for generating the molecular ion of polar molecules like quinolinols with minimal fragmentation.
For this compound (C₁₆H₁₃NO), high-resolution mass spectrometry (HRMS) would determine its exact mass with high precision (calculated: 235.0997 g/mol ), confirming its elemental composition. In a typical ESI-MS experiment run in positive ion mode, the compound would be observed as the protonated molecular ion, [M+H]⁺, at m/z 236.1075.
Electron Ionization (EI) is a higher-energy technique that causes extensive fragmentation. The resulting pattern is a fingerprint that helps identify the molecule's structural components. Analysis of the related compound 2-methylquinolin-8-ol shows characteristic fragments from the loss of H, CO, and HCN, which would also be expected for this compound, in addition to fragments related to the phenyl group.
Table 3: Predicted Mass Spectrometry Data for this compound
| Technique | Ion | Calculated m/z | Information Provided |
|---|---|---|---|
| HRMS | C₁₆H₁₃NO | 235.0997 | Exact Mass and Elemental Formula |
| ESI-MS | [M+H]⁺ | 236.1075 | Molecular Weight Confirmation |
| EI-MS | [M]⁺˙ | 235.10 | Molecular Ion |
| EI-MS | [M-H]⁺ | 234.09 | Loss of Hydrogen radical |
| EI-MS | [M-CO]⁺˙ | 207.10 | Loss of Carbon Monoxide |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the key electronic transitions are π → π* and n → π*.
The extended conjugated system of the phenylquinoline core is expected to result in strong absorption bands in the UV region. Studies on related 8-quinolinols show characteristic absorption bands associated with π → π* transitions within the quinoline ring system. A lower energy, less intense band corresponding to the n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity and the substitution pattern on the quinoline ring.
Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Approximate λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition | Associated Chromophore |
|---|---|---|---|
| ~240-260 | High | π → π* | Phenyl and Quinoline Rings |
| ~300-320 | High | π → π* | Quinoline Ring System |
X-ray Diffraction (Single Crystal and Powder) for Atomic-Level Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. Single-crystal X-ray diffraction, when a suitable crystal can be grown, provides precise data on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking.
A single-crystal structure of this compound would reveal the planarity of the quinoline system and the dihedral angle of the C4-phenyl ring relative to the quinoline plane. It would also show how the molecules pack in the crystal lattice, likely involving hydrogen bonds from the C8-hydroxyl group to the nitrogen atom of an adjacent molecule.
Powder X-ray diffraction (PXRD) is used for crystalline solid samples when single crystals are not available. It produces a diffraction pattern that is a fingerprint of the crystalline phase, useful for identifying the compound, assessing its purity, and studying polymorphism.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Paramagnetic Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or paramagnetic metal ions. The parent molecule, this compound, is a diamagnetic, even-electron species and is therefore EPR-silent.
However, EPR spectroscopy could be employed to study its radical ions or its complexes with paramagnetic metals. For instance, the radical cation or anion of the molecule could be generated chemically or electrochemically. The resulting EPR spectrum would provide information about the distribution of the unpaired electron's spin density across the π-system, revealing details about its electronic structure. Furthermore, if this compound is used as a ligand to chelate a paramagnetic metal ion (e.g., Cu(II), Mn(II), V(IV)), EPR spectroscopy would be a crucial tool to probe the coordination environment and the nature of the metal-ligand bonding. In the absence of such species, no EPR signal would be observed.
Computational and Theoretical Studies of 2 Methyl 4 Phenylquinolin 8 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. nih.gov It has proven to be a highly effective theoretical approach for predicting molecular characteristics and understanding electronic structures and reactivity. nih.govresearchgate.net
Molecular Geometry Optimization and Electronic Structure Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 2-Methyl-4-phenylquinolin-8-ol molecule, a process known as geometry optimization. This involves finding the minimum energy conformation of the molecule. For similar quinoline (B57606) derivatives, the B3LYP functional with a 6-31G* or higher basis set is commonly used for this purpose. researchgate.netmolaid.com The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.
The electronic structure of this compound is also elucidated through DFT. This analysis reveals the distribution of electrons within the molecule and provides insights into its chemical properties. For instance, in a related compound, (2E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one, the two quinolinyl residues were found to have an almost perpendicular relationship, with a dihedral angle of 86.92 (4)°. researchgate.net Such structural details are critical for understanding intermolecular interactions.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 235.28 g/mol | echemi.com |
| Molecular Formula | C16H13NO | echemi.combldpharm.com |
| XLogP3 | 3.9 | echemi.com |
| Hydrogen Bond Donor Count | 1 | echemi.com |
| Hydrogen Bond Acceptor Count | 2 | echemi.com |
Prediction of Spectroscopic Properties (e.g., UV-Vis via Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules and predict their spectroscopic properties, such as UV-Vis absorption spectra. spectroscopyonline.com This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. sapub.org
For quinoline derivatives, TD-DFT calculations, often using the B3LYP functional, have shown good correlation with experimental UV-Vis spectra. sapub.orgrsc.org The calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. sapub.org These theoretical spectra help in the assignment of electronic transitions, such as π → π* and n → π* transitions, which arise from the promotion of electrons between different molecular orbitals. rsc.org For instance, in some tetrahydroquinoline derivatives, the long-wavelength bands have been assigned to π → π* transitions involving intramolecular charge transfer. rsc.org
Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors (e.g., Fukui Functions)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). iupac.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical stability of a molecule. nih.gov A larger gap suggests higher stability and lower chemical reactivity. The distribution of HOMO and LUMO across the molecule provides insights into the reactive sites. researchgate.net
Reactivity descriptors derived from DFT, such as Fukui functions, offer a more quantitative measure of local reactivity. researchgate.net Fukui functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net Other descriptors like electronegativity, chemical hardness, and softness, which are also calculated using DFT, provide further understanding of a molecule's reactivity and stability. researchgate.net
| Parameter | Value | Source |
|---|---|---|
| EHOMO (eV) | -5.552 | researchgate.net |
| ELUMO (eV) | -1.523 | researchgate.net |
| Energy Gap (ΔE) (eV) | 4.029 | researchgate.net |
| Ionization Potential (I) (eV) | 5.552 | researchgate.net |
| Electron Affinity (A) (eV) | 1.523 | researchgate.net |
| Hardness (η) (eV) | 2.014 | researchgate.net |
| Softness (σ) (eV-1) | 0.496 | researchgate.net |
Investigation of Tautomerism and Conformational Preferences
Tautomerism, the interconversion of structural isomers, is a phenomenon that can be investigated using computational methods. For molecules like this compound, which contains a hydroxyl group on the quinoline ring, keto-enol tautomerism is possible. libretexts.org DFT calculations can be used to determine the relative stabilities of the different tautomeric forms in various environments (gas phase or solution). researchgate.net For example, in 4-hydroxy-4(1H)quinolone, the keto form is favored in the crystal structure and in polar solutions. researchgate.net The presence of intramolecular hydrogen bonding can also stabilize certain tautomers. researchgate.net
Conformational analysis, the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, is also performed using DFT. By calculating the potential energy surface, the most stable conformers and the energy barriers between them can be identified.
Theoretical Prediction of Acidity and Basicity
The acidity and basicity of a molecule are fundamental chemical properties that can be predicted theoretically. The Brønsted-Lowry theory defines an acid as a proton donor and a base as a proton acceptor. msu.edu The pKa value, which is a measure of the strength of an acid in solution, can be estimated using computational methods. These calculations typically involve determining the Gibbs free energy change for the deprotonation reaction in a solvent.
The basicity of different sites within the this compound molecule, such as the quinoline nitrogen and the hydroxyl oxygen, can also be assessed. The proton affinity, which is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton, is a common theoretical measure of basicity. The presence of substituents on the quinoline ring can significantly influence the acidity and basicity of the molecule. For instance, the amino group at the 6-position of 6-amino-2-phenylquinolin-4-ol (B11869996) impacts the molecule's basicity.
Molecular Dynamics and Monte Carlo Simulations for Intermolecular Interactions
While DFT is excellent for studying the properties of individual molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to investigate the behavior of a molecule in a larger system, such as in a solution or interacting with other molecules. researchgate.netnih.gov
MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time. nih.gov This allows for the study of dynamic processes and the calculation of thermodynamic properties. MD simulations have been used to study the interaction of quinoline derivatives with biological targets. researchgate.net
Monte Carlo simulations use random sampling to study the properties of a system. diva-portal.org In the context of intermolecular interactions, MC simulations can be used to determine the most favorable binding configurations and to calculate interaction energies. researchgate.net These simulations are particularly useful for exploring the conformational space of flexible molecules and their interactions with other species. diva-portal.org
Mechanistic Insights from Quantum Chemical Modeling
Quantum chemical modeling, particularly using Density Functional Theory (DFT), offers a window into the electronic structure and reactivity of molecules, providing mechanistic insights that are often difficult to obtain through experimental means alone. For quinoline derivatives, these studies can elucidate reaction mechanisms, predict sites of reactivity, and explain the influence of substituents on the molecular framework.
Although a dedicated mechanistic study on this compound is not available, research on similar quinoline systems highlights several key aspects that can be inferred:
Tautomerism and Proton Transfer: The 8-hydroxyquinoline (B1678124) scaffold, a core component of the target molecule, is known to exhibit keto-enol tautomerism. Quantum chemical calculations can model the energetic landscape of this process, determining the relative stability of the tautomers and the energy barrier for their interconversion. The presence of the methyl and phenyl groups on the quinoline ring would be expected to modulate the electron density and, consequently, the energetics of this tautomerism.
Metal Chelation: 8-Hydroxyquinoline and its derivatives are renowned for their ability to chelate metal ions. Quantum chemical modeling can provide detailed insights into the geometry of the resulting metal complexes, the nature of the metal-ligand bonding, and the electronic structure of the chelate. For this compound, modeling could predict its binding affinity for various metal ions and the geometry of the corresponding complexes, which is crucial for applications in analytical chemistry and materials science.
Reaction Pathways: DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. For instance, in the synthesis of quinoline derivatives, computational models can identify transition states and intermediates, helping to elucidate the reaction mechanism and optimize reaction conditions. While the synthesis of this compound is established, quantum chemical modeling could provide a deeper understanding of the underlying reaction steps.
A study on a series of quinoline derivatives utilized DFT calculations to understand their photophysical characteristics. researchgate.net This type of investigation, if applied to this compound, could reveal details about its excited states, absorption, and emission properties, which are fundamental to its potential use in applications like organic light-emitting diodes (OLEDs). researchgate.net
Derivation of Structure-Property Relationships from Theoretical Parameters
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies use theoretical molecular descriptors to predict the biological activity or physical properties of compounds. These descriptors, derived from computational chemistry, can quantify various aspects of a molecule's structure and electronic character.
For quinoline derivatives, numerous QSAR studies have been conducted to correlate theoretical parameters with observed biological activities, such as antibacterial or anticancer effects. researchgate.net While a specific QSAR study for this compound is not found, the principles and key descriptors are broadly applicable.
Key Theoretical Parameters and Their Significance:
| Theoretical Parameter | Description | Potential Implication for this compound |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. This parameter is crucial for predicting the molecule's electronic transitions and reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | The dipole moment influences the solubility of the compound in various solvents and its interaction with polar molecules and biological targets. |
| Electron Affinity and Ionization Potential | The energy change when an electron is added to or removed from a molecule, respectively. | These parameters are related to the molecule's ability to participate in charge-transfer interactions, which is important for understanding its behavior in biological systems and electronic devices. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the surface of the molecule. | MEP maps can identify regions of positive and negative potential, indicating sites susceptible to electrophilic or nucleophilic attack, respectively. This is valuable for predicting intermolecular interactions. |
| Global Reactivity Descriptors | Parameters such as chemical hardness, softness, and electrophilicity index, derived from HOMO and LUMO energies. | These descriptors provide a quantitative measure of the molecule's stability and reactivity. For example, a higher chemical hardness suggests lower reactivity. researchgate.net |
A study on 4-methyl-2-(4-substituted phenyl)quinoline derivatives established a significant correlation between such theoretical descriptors and their antibacterial activities. researchgate.net This suggests that a similar approach for this compound could predict its potential biological activities based on its calculated electronic properties. The substituents (a methyl group at position 2, a phenyl group at position 4, and a hydroxyl group at position 8) would significantly influence these parameters compared to the parent quinoline molecule, thereby determining its unique chemical and biological profile.
Photophysical Properties of 2 Methyl 4 Phenylquinolin 8 Ol and Its Derivatives
Absorption and Emission Characteristics in Solution and Solid State
The absorption and emission of light by 2-Methyl-4-phenylquinolin-8-ol and its derivatives are governed by π-π* and n-π* electronic transitions within the quinoline (B57606) ring system. The presence of the phenyl group at the 4-position and the methyl group at the 2-position, along with the hydroxyl group at the 8-position, significantly influences the electronic distribution and, consequently, the spectral properties.
In solution, these compounds typically exhibit absorption maxima in the ultraviolet (UV) to near-visible region. For instance, novel unsymmetrical bis-quinolin-3-yl chalcones, which incorporate a 2-methyl-4-phenylquinoline (B8046655) moiety, display absorption maxima (λmax) in the range of 215 nm to 290 nm in solvents of varying polarity. rsc.org This positive solvatochromism, a shift to longer wavelengths in more polar solvents, suggests an increase in the dipole moment upon excitation, a hallmark of intramolecular charge transfer (ICT). rsc.org Similarly, dimeric indium complexes with the isomeric ligand 2-methyl-5-phenylquinolin-8-ol show absorption bands that are attributed to quinolinol-centered π-π* charge transfer transitions. mdpi.com
The emission spectra of these quinoline derivatives are also sensitive to their environment. In the solid state, strong intermolecular interactions and the delocalization of π-electrons among adjacent molecules can lead to broadened emission peaks. rsc.org For the aforementioned bis-quinolin-3-yl chalcones, fluorescence is observed in the visible region. rsc.org In the case of the dimeric indium complexes of 2-methyl-5-phenylquinolin-8-ol, emission is observed in the green to yellow range in tetrahydrofuran (B95107) (THF), with a slight bathochromic shift (red-shift) as the solvent polarity increases from p-xylene (B151628) to dichloromethane (B109758) (DCM). mdpi.com This behavior further supports the occurrence of ICT upon excitation.
Fluorescence Quantum Yields and Luminescence Efficiency Enhancement
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for luminescent materials. For quinoline derivatives, ΦF is highly dependent on the molecular structure and the surrounding medium.
Studies on related bis-quinolin-3-yl chalcones have shown quantum yields ranging from 0.1 to 0.7 in acetonitrile, indicating that a significant portion of the absorbed photons are re-emitted as light. rsc.org However, the presence of strong electron-withdrawing groups, such as a nitro group, can lead to fluorescence quenching and consequently low quantum yields. rsc.org
In the context of metal complexes, the luminescence efficiency can be significantly enhanced. Dimeric indium complexes of 2-methyl-5-phenylquinolin-8-ol exhibit absolute emission quantum yields as high as 17.8% in THF and 36.2% in the film state. mdpi.com This enhancement is attributed to the coordination of the metal ion, which can increase the rigidity of the ligand and reduce non-radiative decay pathways.
Excited State Dynamics and Lifetimes of Fluorophores
The excited state of a fluorophore is a transient species with a finite lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This lifetime is sensitive to various factors that influence the rates of radiative (fluorescence) and non-radiative decay.
Intramolecular Charge Transfer (ICT) Phenomena in Quinoline Systems
Intramolecular charge transfer (ICT) is a fundamental process in many donor-π-acceptor systems, including substituted quinolines. nih.gov Upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part, leading to a highly polar excited state. In this compound, the quinoline ring can act as both a donor and an acceptor, and the phenyl and hydroxyl substituents further modulate its electronic properties.
The solvatochromic shifts observed in the absorption and emission spectra of related quinoline derivatives provide strong evidence for ICT. rsc.orgmdpi.com The significant red-shift in emission with increasing solvent polarity is a classic indicator of an ICT state, as the more polar solvent stabilizes the polar excited state to a greater extent than the ground state. wikipedia.org This ICT character is crucial for the compound's potential applications in sensors and nonlinear optics.
Environmental and Substituent Effects on Photophysical Behavior
The photophysical properties of this compound and its derivatives are profoundly influenced by their local environment and by the nature of substituents on the quinoline core.
Solvent Polarity: As discussed, increasing solvent polarity generally leads to a bathochromic shift in the emission spectra of these compounds, a phenomenon known as positive solvatochromism. rsc.orgmdpi.com This is a direct consequence of the stabilization of the polar ICT excited state by polar solvent molecules.
Electron-Donating/Withdrawing Groups: The electronic nature of substituents plays a critical role. Electron-donating groups tend to increase the electron density on the quinoline system, which can enhance fluorescence quantum yields and shift emission to longer wavelengths. mdpi.com Conversely, strong electron-withdrawing groups, such as nitro groups, can act as fluorescence quenchers, significantly reducing the quantum yield. rsc.org In the context of photoremovable protecting groups, Hammett correlation analysis has shown that photolysis efficiency is favored by electron-rich substituents at the C4 position of the quinoline ring. uminho.pt
The following table summarizes the photophysical data for some relevant quinoline derivatives, illustrating the effects of substitution and environment.
| Compound/Derivative | Solvent/State | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |
| Bis-quinolin-3-yl chalcones | Various | 215-290 | Visible region | 0.1-0.7 (in ACN) | rsc.org |
| [2-methyl-5-phenyl-8-quinolinolate In(III)–Me2]2 | THF | - | - | 0.178 | mdpi.com |
| [2-methyl-5-phenyl-8-quinolinolate In(III)–Me2]2 | Film | - | - | 0.362 | mdpi.com |
Photochemical Transformations and Application as Photoremovable Protecting Groups
Beyond their luminescence, quinoline derivatives have shown great promise in photochemical applications, particularly as photoremovable protecting groups (PPGs). PPGs are moieties that can be cleaved from a substrate molecule upon irradiation with light, allowing for the controlled release of the substrate.
The quinoline scaffold is an excellent chromophore for this purpose. Systematic structural modifications to the (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) chromophore have demonstrated that the photochemical properties, especially the two-photon uncaging action cross-section (δu), can be significantly enhanced. uminho.pt Introducing substituents at the C4 position, for instance, has been shown to improve δu for acetate (B1210297) release by up to 7-fold, while maintaining other desirable properties like high quantum yield and aqueous solubility. uminho.pt
While direct studies on this compound as a PPG are limited, the extensive research on related quinoline-based PPGs suggests its potential in this area. acs.orguminho.pt The presence of the phenyl group at C4 could be leveraged to tune the absorption wavelength and photochemical efficiency. The general mechanism for many quinoline-based PPGs involves an excited-state process that leads to the cleavage of the bond connecting the protecting group to the substrate. acs.org
Applications in Advanced Materials and Analytical Chemistry
Luminescent Materials for Organic Light-Emitting Diodes (OLEDs)
The 8-hydroxyquinoline (B1678124) scaffold is a classic component in the design of emissive and electron-transporting materials for Organic Light-Emitting Diodes (OLEDs). The introduction of a methyl group at the 2-position and a phenyl group at the 4-position modifies the electronic and steric properties, influencing the performance of the resulting metal complexes in OLED devices.
Another relevant material is Bis(2-methyl-8-quinolinolato)(biphenyl-4-olato)aluminum (BAlq), which is used as a host or emissive material in phosphorescent OLEDs (PHOLEDs). beilstein-journals.org The 2-methyl-8-quinolinolate ligand in BAlq contributes to the material's thermal stability and luminescent properties, which are critical for the operational lifetime and efficiency of OLED devices. researchgate.net
| Device Configuration | Dopant | Emission Wavelength (nm) | Observed Color |
|---|---|---|---|
| ITO/PEDOT:PSS (50 nm)/PVK:PBD:Zn(II) complex (110 nm)/Al (150 nm) ijcce.ac.ir | (Me-HQ-H)[ZnI₂(Me-HQ)] ijcce.ac.ir | 517 ijcce.ac.irijcce.ac.ir | Green ijcce.ac.irijcce.ac.ir |
| 539 ijcce.ac.irijcce.ac.ir | Green ijcce.ac.irijcce.ac.ir |
Development of Chemosensors and Probes for Specific Ion Detection
The ability of the 8-hydroxyquinoline moiety to chelate with metal ions, often resulting in a change in its photophysical properties, is the foundation for its use in chemosensors. Derivatives of 2-Methyl-4-phenylquinolin-8-ol are designed to selectively detect specific ions through observable changes in color or fluorescence.
Colorimetric sensors provide a visual detection method, where the color of the solution changes upon binding with a target analyte. Ratiometric sensing involves measuring the ratio of fluorescence intensities at two different wavelengths, which provides a built-in correction for environmental effects and instrumental variations, leading to more accurate and reliable detection. mdpi.commdpi.com
A derivative, 2-(4-nitrophenyl)-4-phenylquinolin-8-ol (HOQ), has been incorporated into a zinc(II) complex that demonstrates the principles of ion sensing. researchgate.netresearchgate.net The interaction of such quinoline-based ligands with metal ions like Cu(II) and Zn(II) can lead to distinct changes in the UV-Vis absorption spectrum. nih.govmdpi.com For example, the binding of Cu(II) to a sensor molecule can cause a red-shift in the absorption maximum, resulting in a clear color change from colorless to yellow. nih.gov This change is a hallmark of a colorimetric response. Ratiometric sensing is achieved when the binding event simultaneously quenches fluorescence at one wavelength while enhancing it at another, allowing for a quantitative measurement based on the intensity ratio. researchgate.net
Fluorescence quenching is a common mechanism where the interaction between the sensor molecule and the analyte leads to a decrease in fluorescence intensity, effectively "turning off" the signal. researchgate.netnih.gov This can occur through various processes, including photoinduced electron transfer (PET) or the formation of a non-fluorescent complex. For instance, a "turn-off" fluorescence chemosensor for the explosive picric acid was developed based on a fluorophore containing a 4-phenyl-tetrahydroacridine unit, a related quinoline (B57606) structure. researchgate.net
Conversely, a "turn-on" sensing strategy involves a sensor that is initially non-fluorescent or weakly fluorescent. mdpi.com Upon binding to the target analyte, a significant enhancement of fluorescence occurs. This is often achieved by inhibiting a quenching process like PET. For example, when a metal ion like Zn²⁺ binds to the sensor, it can block the electron transfer pathway, leading to a "turn-on" fluorescent response. mdpi.comnih.gov This chelation-enhanced fluorescence (CHEF) is a powerful design principle for selective ion probes. nih.gov The development of 8-amidoquinoline derivatives as fluorescent probes for zinc ions is a well-explored area demonstrating this principle. mdpi.com
Photonic Materials with Tailored Optical Responses
The field of photonics involves the generation, manipulation, and detection of light, and materials with tailored optical properties are essential. Quinoline derivatives, including those related to this compound, are explored for applications in photonic materials due to their tunable electronic and photophysical properties.
The optical response of these molecules can be precisely engineered by chemical modification. For example, studies on two-photon excitable photoremovable protecting groups based on the quinoline scaffold have shown that altering substituents at the C2 and C4 positions can significantly impact their photochemical properties. acs.org While modifying the C2-methyl group had a limited effect, substitutions at the C4-phenyl position were shown to enhance the two-photon absorption cross-section, a key parameter for applications in 3D microfabrication and data storage. acs.org
Furthermore, incorporating 8-hydroxyquinoline azo-dyes as side-chains in methacrylic polymers results in materials whose optical properties, such as the refractive index and photoisomerization rates, are dependent on the substituents on the phenyl ring. researchgate.net This demonstrates that the fundamental structure of this compound can be a building block for creating polymers with light-responsive behavior, suitable for applications like optical switching and data recording.
Corrosion Inhibition Mechanisms: Surface Adsorption and Protective Layer Formation
Quinoline derivatives are effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. researchgate.netnajah.edu Their efficacy stems from the presence of heteroatoms (N, O) and π-electrons in the aromatic rings, which facilitate adsorption onto the metal surface. najah.edunajah.edu
The primary mechanism of corrosion inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. najah.eduabechem.com This layer isolates the metal from the corrosive medium, hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. najah.eduresearchgate.net Studies on various quinoline derivatives show that they act as mixed-type inhibitors, meaning they influence both electrochemical reactions. najah.eduresearchgate.net
The adsorption process can be described by isotherms such as the Langmuir adsorption isotherm, which implies the formation of a monolayer on the metal surface. najah.eduresearchgate.netbibliotekanauki.pl The strength and nature of this adsorption (physisorption, chemisorption, or a combination) depend on the inhibitor's molecular structure and the surface charge of the metal. The presence of the 2-methyl and 4-phenyl groups in the target compound influences its electron density distribution and steric factors, which in turn affect its adsorption characteristics and inhibition efficiency. For example, a derivative of quinoline, 5-((3-Propyl-1H-Pyrrol-1-Yl) Methyl) Quinolin-8-Ol (PPMQ), has demonstrated a high inhibition efficiency of 95.58% for carbon steel in 1 M HCl. abechem.com
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (η%) | Reference |
|---|---|---|---|---|---|
| 5-((3-Propyl-1H-Pyrrol-1-Yl) Methyl) Quinolin-8-Ol (PPMQ) | Carbon Steel | 1 M HCl | 10⁻² M | 95.58% | abechem.com |
| (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1) | Mild Steel | 1 M HCl | 10⁻³ M | 96% | najah.edu |
| 5-(azidomethyl)quinolin-8-ol (8QN3) | Mild Steel | 1 M HCl | 5x10⁻³ M | 90% | najah.edu |
Future Directions and Emerging Research Avenues
Exploration of Novel and Efficient Synthetic Routes
While classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-Miller, Friedländer, and Combes reactions, provide foundational pathways, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies for 2-Methyl-4-phenylquinolin-8-ol and its derivatives. pharmaguideline.comiipseries.org Key areas of exploration include:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including quinolines. researchgate.netbenthamdirect.commdpi.com Future studies could optimize microwave-assisted protocols for the synthesis of this compound, potentially leading to greener and more economical production methods.
Catalytic Innovations: The development of novel catalysts is a crucial avenue for enhancing synthetic efficiency. This includes the use of reusable solid acid catalysts like polymer-supported sulphonic acids, which align with the principles of green chemistry by simplifying purification and reducing waste. asianpubs.org Research into transition-metal catalysts, such as those based on palladium, ruthenium, copper, and iron, continues to yield innovative methods for C-H bond activation and oxidative annulation, offering new routes to substituted quinolines. mdpi.comorganic-chemistry.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting and optimizing the synthesis of this compound for flow reactors could enable large-scale production with high purity and reproducibility.
A comparative look at traditional versus emerging synthetic approaches is presented in the table below.
| Synthetic Approach | Traditional Methods (e.g., Skraup, Friedländer) | Emerging Methods (e.g., Microwave-assisted, Catalytic) |
| Reaction Conditions | Often harsh (e.g., strong acids, high temperatures) | Milder conditions, improved energy efficiency |
| Reaction Time | Can be lengthy, spanning several hours to days | Significantly reduced, often to minutes |
| Yields | Variable, sometimes moderate | Generally higher and more consistent |
| Sustainability | Often generate significant waste and use hazardous reagents | Greener, with potential for catalyst recycling and reduced solvent use |
| Scalability | Can be challenging to scale up safely and efficiently | More amenable to scalable and continuous manufacturing |
Design of Advanced Ligand Systems for Selective Metal Complexation
The 8-hydroxyquinoline (B1678124) moiety is a powerful bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions. scispace.comrroij.com The substituents on the quinoline ring, such as the 2-methyl and 4-phenyl groups in the title compound, play a critical role in fine-tuning the electronic properties and steric hindrance of the ligand, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes.
Future research in this area will likely focus on:
Selective Ion Recognition: Tailoring the ligand structure to achieve high selectivity for specific metal ions is a major goal. This can be accomplished by introducing additional functional groups onto the this compound scaffold that can act as secondary binding sites or create specific steric environments. The aim is to develop ligands that can selectively bind to and detect trace amounts of particular metal ions, which is crucial for applications in environmental monitoring and biological sensing. nih.govnih.gov
Biologically Active Metal Complexes: There is growing interest in the design of metal complexes with therapeutic properties. mdpi.com By coordinating this compound with biocompatible metals, it may be possible to develop novel anticancer or antimicrobial agents. The ligand can facilitate the transport of the metal ion into cells, where it can exert its therapeutic effect. The stability and redox properties of these metal complexes are key factors that can be modulated to enhance their biological activity and selectivity. nih.gov
Catalytic Applications: Metal complexes of this compound could be designed to function as catalysts for a variety of organic transformations. The quinoline ligand can influence the catalytic activity of the metal center by modifying its electronic environment and coordinating geometry.
The table below summarizes the potential impact of ligand design on the properties of metal complexes.
| Design Strategy | Targeted Property | Potential Application |
| Introduction of specific functional groups | High selectivity for a particular metal ion | Ion-selective sensors, environmental remediation |
| Coordination with biocompatible metals | Enhanced cytotoxicity or antimicrobial activity | Medicinal chemistry, drug development |
| Modification of electronic and steric properties | Tunable catalytic activity and selectivity | Homogeneous and heterogeneous catalysis |
Integration with Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which involves the study of non-covalent interactions, offers a powerful platform for the bottom-up construction of complex and functional materials. The planar structure and potential for hydrogen bonding and π-π stacking make this compound an excellent building block for supramolecular assemblies. oup.com
Emerging research avenues in this domain include:
Organogels and Soft Materials: Quinoline derivatives have been shown to act as gelators, forming stable organogels in various solvents. rsc.orgrsc.org These gels can exhibit interesting properties, such as fluorescence and responsiveness to external stimuli like volatile acids and amines. rsc.orgrsc.org Future work could explore the gelation properties of this compound and its derivatives to create new smart materials for sensing and drug delivery.
Crystal Engineering: By controlling the non-covalent interactions between molecules of this compound, it is possible to design and synthesize crystalline materials with specific architectures and properties. This could lead to the development of new materials with tailored optical, electronic, or porous characteristics.
Self-Assembled Monolayers: The ability of this compound to bind to surfaces can be exploited to form self-assembled monolayers (SAMs). These SAMs could be used to modify the properties of surfaces, for example, to create corrosion-resistant coatings or to fabricate sensors.
Advanced Computational Modeling for Predictive Reactivity and Properties
Computational chemistry provides a powerful tool for understanding and predicting the properties and reactivity of molecules, thereby guiding experimental research. Density Functional Theory (DFT) and other computational methods can be applied to this compound to explore various aspects of its chemistry. arabjchem.orgnih.govuobaghdad.edu.iqnih.govbohrium.com
Future computational studies could focus on:
Predicting Reaction Outcomes: Computational models can be used to predict the feasibility and selectivity of different synthetic routes to this compound, helping to identify the most promising reaction conditions before they are tested in the lab. nih.gov
Understanding Metal Complexation: DFT calculations can provide detailed insights into the binding of this compound to different metal ions, including the geometry, stability, and electronic structure of the resulting complexes. arabjchem.org This information is invaluable for the rational design of ligands with enhanced selectivity and for understanding the mechanism of action of metallodrugs.
Simulating Photophysical Properties: Time-dependent DFT (TD-DFT) can be used to predict the absorption and emission spectra of this compound and its metal complexes, which is essential for the development of new photofunctional materials. bohrium.com
Modeling Supramolecular Interactions: Computational methods can be employed to study the non-covalent interactions that govern the self-assembly of this compound, aiding in the design of novel supramolecular architectures.
The table below highlights the synergy between computational modeling and experimental research.
| Computational Method | Information Gained | Impact on Experimental Research |
| DFT/TD-DFT | Electronic structure, reactivity, spectroscopic properties | Rational design of new molecules and materials, interpretation of experimental data |
| Molecular Dynamics (MD) | Conformational dynamics, self-assembly processes | Understanding the behavior of molecules in solution and in complex environments |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions, reaction mechanisms in biological systems | Drug design and discovery, understanding biological processes |
Development of Next-Generation Photofunctional and Electroactive Materials
The conjugated π-system of the quinoline ring, combined with the electron-donating and -withdrawing substituents, endows this compound with interesting photophysical and electronic properties. These properties can be further tuned through metal complexation and chemical modification, making it a promising candidate for the development of new functional materials.
Future research in this area could lead to:
Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-hydroxyquinoline are well-known for their electroluminescent properties and have been used in the fabrication of OLEDs. aip.org By optimizing the structure of the ligand and the choice of the metal, it may be possible to develop new emitters based on this compound with improved efficiency, stability, and color purity.
Electroactive Polymers: Incorporating the this compound unit into a polymer backbone can lead to the creation of electroactive polymers. google.comwikipedia.orgnih.gov These materials can change their optical or electronic properties in response to an electrical stimulus and have potential applications in sensors, actuators, and electrochromic devices. nih.gov
Photovoltaics: The light-absorbing properties of this compound and its derivatives could be harnessed in the development of new materials for organic solar cells. By carefully designing the molecular structure, it may be possible to create materials that can efficiently absorb sunlight and convert it into electrical energy.
Deeper Mechanistic Elucidation of Complex Reaction Pathways
A thorough understanding of reaction mechanisms is fundamental to controlling and optimizing chemical transformations. While many reactions for the synthesis of quinolines are known, the detailed mechanistic pathways are not always fully understood. pharmaguideline.com
Future research should aim for a deeper mechanistic elucidation of:
Synthesis Reactions: Investigating the mechanisms of reactions like the Doebner-Miller or Friedländer synthesis for this compound can lead to improved reaction conditions, higher yields, and better control over product distribution. iipseries.org This could involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling.
Metal Complexation: Understanding the kinetics and thermodynamics of metal complex formation is crucial for designing selective ligands and for predicting the behavior of these complexes in various applications. Mechanistic studies can reveal the step-by-step process of how the ligand binds to the metal ion and how the resulting complex reacts with other species.
Photophysical and Photochemical Processes: For applications in photofunctional materials, it is essential to have a detailed understanding of the excited-state dynamics of this compound and its complexes. This includes studying the processes of light absorption, energy transfer, and emission, as well as any photochemical reactions that may occur.
Q & A
Q. What are the established synthetic routes for 2-Methyl-4-phenylquinolin-8-ol, and what purification methods are recommended?
The synthesis of quinoline derivatives typically involves condensation reactions followed by cyclization. For example, analogous compounds are synthesized via nucleophilic substitution or Friedländer reactions using precursors like 8-hydroxyquinoline derivatives. Purification often employs recrystallization from solvents such as ethanol or ethyl acetate, monitored by thin-layer chromatography (TLC) for purity assessment. For structural confirmation, techniques like -NMR and HRMS are critical .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- -NMR and -NMR : To confirm proton and carbon environments, especially aromatic and hydroxyl groups.
- IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200 cm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Cross-referencing these with X-ray crystallography (using programs like SHELXL ) ensures structural accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Avoid inhalation, skin contact, and eye exposure. Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Handle powders in controlled environments to minimize aerosol formation. No extensive toxicity data exists, so treat it as a potential irritant and follow institutional chemical hygiene plans .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?
Discrepancies (e.g., unexpected NMR splitting or HRMS adducts) require multi-technique validation:
- X-ray crystallography : Provides unambiguous bond lengths and angles (via SHELXL refinement ).
- Isotopic labeling or 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra.
- Computational modeling : Predicts NMR chemical shifts using DFT calculations to cross-validate experimental data .
Q. What experimental strategies are effective for evaluating the biological activity of this compound against microbial pathogens?
Design assays based on structurally similar quinolines:
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects.
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to gauge selectivity. Reference analogues with reported antimicrobial activity for protocol optimization .
Q. How can computational methods enhance crystallographic data interpretation for this compound?
Integrate molecular docking (e.g., AutoDock Vina) with crystallographic data to predict binding modes to biological targets. Refine electron density maps using SHELXL , and validate hydrogen bonding/π-stacking interactions via software like Mercury. Pair with MD simulations to study stability in solvent environments .
Q. What methodologies are recommended for assessing environmental impacts of this compound given limited ecotoxicity data?
Conduct tiered assessments:
- Biodegradability assays : Use OECD 301F (ready biodegradability test).
- Acute toxicity screening : Daphnia magna or Vibrio fischeri luminescence inhibition assays.
- QSAR modeling : Predict ecotoxicological endpoints (e.g., LC) based on structural analogs. Address data gaps by extrapolating from structurally related quinolines .
Data Contradiction and Reproducibility
Q. How should researchers address variability in synthetic yields of this compound?
Optimize reaction parameters systematically:
- Temperature and solvent screening : Test polar aprotic (DMF) vs. protic (EtOH) solvents.
- Catalyst optimization : Evaluate bases (e.g., KCO) or transition-metal catalysts.
- Scale-up reproducibility : Use DoE (Design of Experiments) to identify critical factors. Document deviations in stoichiometry or reaction times .
Q. What steps ensure reproducibility in biological activity studies for quinoline derivatives?
- Standardize assay conditions : Use CLSI guidelines for MIC assays.
- Include positive controls : Reference antibiotics (e.g., ciprofloxacin) to validate assay sensitivity.
- Triplicate experiments : Report mean ± SD and use statistical tests (e.g., ANOVA) to confirm significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
